![molecular formula C15H13N3O2S B15053684 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a nitro group, a methyl group, and a benzylthio group attached to the benzimidazole core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole typically involves the following steps:
Thioether Formation: The benzylthio group is introduced by reacting the nitro-substituted intermediate with benzylthiol in the presence of a base such as sodium hydroxide.
Cyclization: The final step involves cyclization to form the benzimidazole ring, which can be achieved by heating the intermediate in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Benzimidazoles: Formed through substitution reactions.
科学的研究の応用
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and inhibition.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to specific sites on enzymes, inhibiting their activity and disrupting cellular processes.
類似化合物との比較
2-Methylimidazole: A precursor in the synthesis of various pharmaceuticals.
Metronidazole: A nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Comparison:
Unique Features: The presence of the benzylthio group in 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole distinguishes it from other benzimidazole derivatives, potentially enhancing its biological activity and specificity.
Biological Activity: While similar compounds like metronidazole and tinidazole are primarily used as antimicrobial agents, this compound is being explored for a broader range of applications, including anticancer research.
特性
分子式 |
C15H13N3O2S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
2-[(2-methyl-5-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3O2S/c1-10-6-7-12(18(19)20)8-11(10)9-21-15-16-13-4-2-3-5-14(13)17-15/h2-8H,9H2,1H3,(H,16,17) |
InChIキー |
CPPSBSILVSZRFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15053610.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B15053618.png)
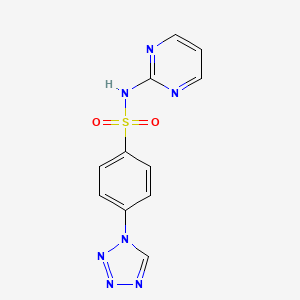

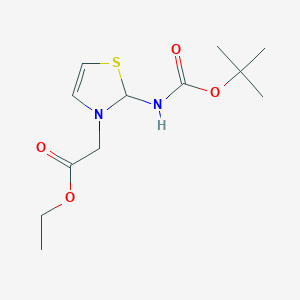

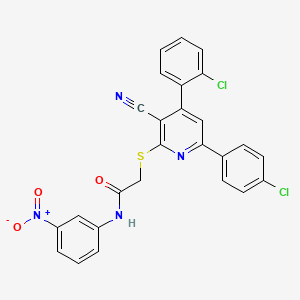
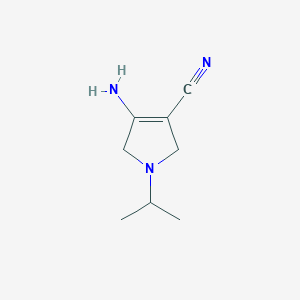


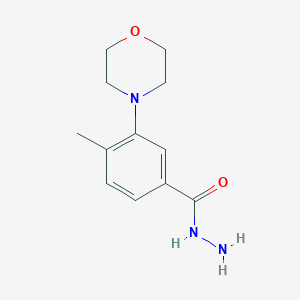
![3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15053703.png)

